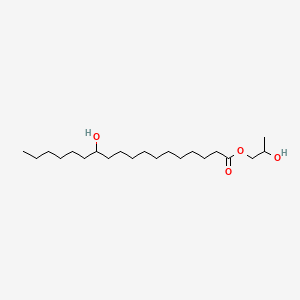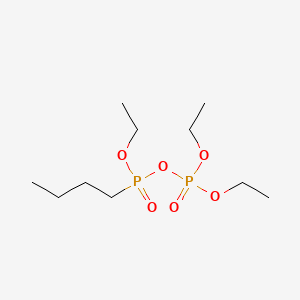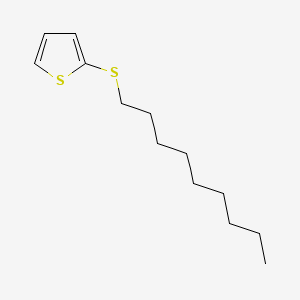
Z-His-Phe-Trp-Oet
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-His-Phe-Trp-Oet is a synthetic peptide compound composed of the amino acids histidine, phenylalanine, and tryptophan, with an ethyl ester group at the C-terminus. This compound is often used in biochemical research to study enzyme specificity and peptide interactions due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-His-Phe-Trp-Oet typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process begins with the attachment of the C-terminal amino acid (tryptophan) to the resin, followed by the stepwise addition of phenylalanine and histidine. Each amino acid is protected by a temporary protecting group (e.g., Fmoc) to prevent unwanted side reactions. After the peptide chain is assembled, the protecting groups are removed, and the peptide is cleaved from the resin. The final step involves the esterification of the C-terminal carboxyl group with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Z-His-Phe-Trp-Oet can undergo various chemical reactions, including:
Substitution: The histidine residue can participate in substitution reactions due to the presence of the imidazole ring.
Common Reagents and Conditions
Hydrolysis: Proteolytic enzymes (e.g., pepsin) in an aqueous buffer at an optimal pH for enzyme activity.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen under controlled conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products Formed
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Oxidized tryptophan derivatives.
Substitution: Substituted histidine derivatives.
Aplicaciones Científicas De Investigación
Z-His-Phe-Trp-Oet has a wide range of applications in scientific research:
Chemistry: Used as a model substrate to study enzyme specificity and kinetics.
Biology: Employed in studies of protein-protein interactions and peptide-receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a tool for drug development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of Z-His-Phe-Trp-Oet involves its interaction with specific enzymes or receptors. The histidine residue can act as a nucleophile or base, the phenylalanine residue provides hydrophobic interactions, and the tryptophan residue can participate in π-π stacking interactions. These interactions contribute to the binding affinity and specificity of the peptide for its molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Z-His-Phe-Phe-Oet: Similar structure but with phenylalanine instead of tryptophan.
Z-His-Phe-Phe-OMe: Similar structure but with a methyl ester group instead of an ethyl ester.
Ac-His-Arg-(pI)DPhe-Tic-NH2: A tetrapeptide with different amino acid composition and functional groups.
Uniqueness
Z-His-Phe-Trp-Oet is unique due to the presence of tryptophan, which introduces additional aromatic and hydrophobic interactions. The ethyl ester group also affects the compound’s solubility and stability compared to similar peptides .
Propiedades
Fórmula molecular |
C36H38N6O6 |
|---|---|
Peso molecular |
650.7 g/mol |
Nombre IUPAC |
ethyl (2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C36H38N6O6/c1-2-47-35(45)32(18-26-20-38-29-16-10-9-15-28(26)29)41-33(43)30(17-24-11-5-3-6-12-24)40-34(44)31(19-27-21-37-23-39-27)42-36(46)48-22-25-13-7-4-8-14-25/h3-16,20-21,23,30-32,38H,2,17-19,22H2,1H3,(H,37,39)(H,40,44)(H,41,43)(H,42,46)/t30-,31-,32-/m0/s1 |
Clave InChI |
BDLARIQIBCQXJC-CPCREDONSA-N |
SMILES isomérico |
CCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)OCC5=CC=CC=C5 |
SMILES canónico |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



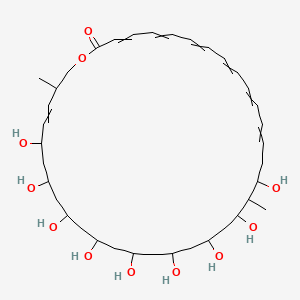

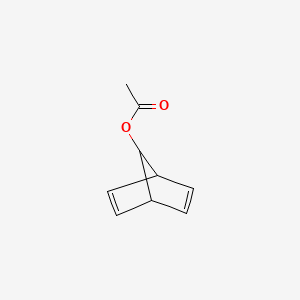
![(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde](/img/structure/B13816036.png)

![Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]-](/img/structure/B13816055.png)
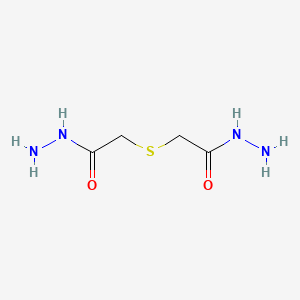
![3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol](/img/structure/B13816064.png)

